(R)-Remdesivir - 1911578-75-0

(R)-Remdesivir

Catalog Number: EVT-3461107
CAS Number: 1911578-75-0
Molecular Formula: C27H35N6O8P
Molecular Weight: 602.6
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Remdesivir (GS-5734) is a monophosphoramidate prodrug of a 1′-cyano-substituted adenine nucleotide analog [, , ]. It acts as a broad-spectrum antiviral agent, exhibiting activity against a range of RNA viruses [, , , ]. Although initially investigated for Ebola virus and hepatitis C virus, Remdesivir gained significant attention for its clinical efficacy against SARS-CoV-2, the virus responsible for the COVID-19 pandemic [, , , ].

Remdesivir

Compound Description: Remdesivir (RDV) is a nucleoside analog and a prodrug of the active metabolite, GS-441524. [, , ] It is an FDA-approved antiviral treatment for severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) infections. [, , ] Remdesivir is administered intravenously and undergoes intracellular metabolism to its active form, which then inhibits viral replication by targeting the SARS-CoV-2 RNA-dependent RNA polymerase (nsp12-RdRp). [, , ] Resistance to Remdesivir has been observed in vitro, primarily associated with mutations in the nsp12-RdRp. [, , ]

GS-441524

Compound Description: GS-441524 is the active metabolite of Remdesivir. [, , ] It is a nucleoside analog that inhibits viral replication by targeting the SARS-CoV-2 RNA-dependent RNA polymerase (nsp12-RdRp). [, , ] GS-441524 has been used in in vitro studies to investigate the development of resistance to Remdesivir. [, , ]

Relevance: GS-441524 is a key metabolite of Remdesivir (R)-isomer, and understanding its activity and mechanism of action provides insight into the antiviral properties of Remdesivir (R)-isomer. The papers discuss GS-441524 in the context of Remdesivir resistance studies. [, , ]

Overview

(R)-Remdesivir, chemically known as (S)-2-amino-1-(1-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-2-hydroxyethyl)-4-methyl-1H-pyrrole-3-carboxylic acid, is a potent antiviral compound developed primarily for the treatment of viral infections, notably severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This compound is classified as a nucleotide analogue and functions as a prodrug that is metabolized into its active form, which inhibits viral RNA synthesis.

Source and Classification

(R)-Remdesivir originates from a series of synthetic efforts aimed at developing antiviral agents. Initially synthesized by Gilead Sciences, it was designed to combat various RNA viruses. The compound belongs to the class of phosphoramidate prodrugs and is specifically classified as a nucleoside analogue due to its structural similarity to natural nucleotides.

Synthesis Analysis

Methods and Technical Details

The synthesis of (R)-Remdesivir has evolved significantly since its inception. Notable methods include:

  1. Classical Approaches: The original synthesis involved multiple steps and significant purification processes. The first-generation synthesis utilized d-ribono-1,4-lactone as a precursor, which was oxidized to form the necessary lactone structure .
  2. Modern Efficient Synthesis: Recent advancements have led to a more efficient three-step synthesis starting from GS-441524, employing N,N-dimethylformamide dimethyl acetal (DMF-DMA) as a protecting agent. This method enhances yield and reduces the formation of impurities . The three key reactions include:
    • Protection of hydroxyl groups.
    • Phosphoramidation to introduce the phosphoramidate moiety.
    • Deprotection to yield (R)-Remdesivir with high stereoselectivity .
  3. Gram-Scale Synthesis: Techniques have been developed to facilitate large-scale production, achieving yields up to 85% in optimized conditions without the need for intermediate purification .
Molecular Structure Analysis

Structure and Data

(R)-Remdesivir has a complex molecular structure characterized by several functional groups:

  • Molecular Formula: C27H35N6O8P
  • Molecular Weight: 602.58 g/mol
  • Structural Features: The molecule includes a pyrrole ring, an amino group, and a phosphoramidate group that are crucial for its biological activity.

The stereochemistry of (R)-Remdesivir is essential for its efficacy, with specific configurations at multiple chiral centers influencing its interaction with viral enzymes.

Chemical Reactions Analysis

Reactions and Technical Details

The key chemical reactions involved in the synthesis of (R)-Remdesivir include:

  1. Protection Reaction: Hydroxyl groups are protected using DMF-DMA to prevent unwanted side reactions during subsequent steps.
  2. Phosphorylation Reaction: The introduction of the phosphoramidate moiety is achieved through coupling with phosphoramidoyl chloride under controlled conditions, ensuring high stereoselectivity .
  3. Deprotection Reaction: Finally, the removal of protecting groups occurs under mild conditions to yield the active drug without significant degradation or impurity formation .

These reactions are optimized for efficiency and yield, making them suitable for both laboratory and industrial applications.

Mechanism of Action

The mechanism of action of (R)-Remdesivir involves its conversion into an active nucleotide analogue that competes with adenosine triphosphate during RNA replication. Once incorporated into the viral RNA by RNA-dependent RNA polymerase, it causes premature termination of RNA transcription, thereby inhibiting viral replication. This mechanism is particularly effective against coronaviruses due to their reliance on RNA synthesis for propagation.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white solid.
  • Solubility: Soluble in dimethyl sulfoxide and slightly soluble in water.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to light and moisture.
  • pH Sensitivity: The compound exhibits varying stability across different pH levels.

Relevant analyses have shown that (R)-Remdesivir maintains its integrity under physiological conditions, which is crucial for its therapeutic application.

Applications

(R)-Remdesivir has garnered significant attention for its role in treating viral infections, particularly COVID-19. Its applications include:

  • Antiviral Therapy: Approved for emergency use in treating severe cases of COVID-19, where it has demonstrated efficacy in reducing recovery time in hospitalized patients.
  • Research Tool: Utilized in laboratories studying viral replication mechanisms and testing new antiviral strategies against emerging viral threats.
Historical Development & Evolutionary Context of Nucleotide Analog Antivirals

Emergence of Broad-Spectrum Antiviral Design Paradigms in the 2010s

The 2010s witnessed a paradigm shift in antiviral drug development, driven by accelerating viral threats and advanced nucleotide chemistry. This era prioritized broad-spectrum antiviral agents (BSAAs) designed to target conserved viral machinery across diverse virus families, contrasting sharply with traditional pathogen-specific approaches. Nucleotide analogs emerged as ideal candidates due to their ability to mimic natural nucleosides and interfere with viral replication processes—particularly RNA-dependent RNA polymerase (RdRp) activity—a hallmark of RNA viruses with pandemic potential [1] [4].

(R)-Remdesivir (GS-5734) epitomizes this design philosophy. Its development stemmed from systematic exploration of 1'-cyano-substituted adenosine C-nucleosides, yielding the parent nucleoside GS-441524. Early screening revealed GS-441524's inhibitory activity against diverse RNA viruses, including coronaviruses (SARS-CoV), flaviviruses (dengue, yellow fever), and paramyxoviruses (respiratory syncytial virus) [3] [4]. However, GS-441524 exhibited limited cell permeability and required intracellular phosphorylation for activation. To overcome these barriers, scientists engineered phosphoramidate prodrug technology, creating (R)-Remdesivir. This prodrug strategically incorporates:

  • A phenoloxy phosphoramidate moiety: Masking the charged phosphate group enhances cell membrane permeability.
  • An L-alanine isopropyl ester: Facilitates efficient intracellular cleavage by esterases (e.g., CES1, CatA) and phosphoramidases (HINT1), releasing the nucleoside monophosphate intermediate (GS-441524 monophosphate) [5] [9].
  • Subsequent phosphorylation: Host kinases convert the monophosphate to the pharmacologically active nucleoside triphosphate (GS-443902) [5].

This prodrug approach significantly boosted intracellular delivery of the active metabolite, enabling potent inhibition of viral RdRps across multiple virus families [3] [4] [9]. The broad-spectrum activity stemmed from the conserved nature of the RdRp active site among RNA viruses, allowing the triphosphate analog to function as a delayed chain terminator. Crucially, after incorporation into the growing RNA chain by the viral RdRp, it permits addition of several more nucleotides before causing irreversible replication arrest—evading viral proofreading exonucleases like SARS-CoV-2 ExoN [5] [9]. This mechanistic versatility underpinned its broad applicability.

Table 1: Broad-Spectrum Antiviral Activity of (R)-Remdesivir (RDV) In Vitro

Virus FamilyRepresentative VirusesEC₅₀ (μM) RangeKey Findings
CoronaviridaeSARS-CoV-2, SARS-CoV-1, MERS-CoV, HCoV-OC43, HCoV-229E0.067 - 0.093Potent inhibition via RdRp targeting; delayed chain termination after 3 bases.
FiloviridaeEbola (Kikwit, Makona), Marburg (Angola, Ci67), Sudan (Gulu)0.024 - 0.24Highly potent against all isolates; basis for initial Ebola development focus.
FlaviviridaeDengue 1-4, West Nile, Zika, Yellow Fever, HCV (GT1b, 2a)0.05 - 1.06Strongest activity against Dengue & WNV; moderate against YFV & HCV replicons.
PicornaviridaeEnterovirus 68D/71, Rhinovirus A/B0.050 - 0.750Effective inhibition, particularly against enteroviruses.
ParamyxoviridaeRespiratory Syncytial Virus (RSV), Nipah virusLow μM rangeDemonstrated activity, pausing RSV RdRp.
OrthomyxoviridaeInfluenza A/B>50Inactive, highlighting target specificity limitations.
HepadnaviridaeHepatitis B, D, EInactive (SI ≈ 1)Negligible activity; cytotoxicity confounds effect at higher concentrations.

Source: Compiled from [1] [3] [4]

Strategic Repurposing from Filovirus to Coronaviridae Therapeutics

(R)-Remdesivir's initial clinical trajectory focused squarely on combating filoviruses, particularly during the devastating 2014-2016 West African Ebola virus epidemic. While its development for Ebola was ongoing, parallel in vitro and in vivo research consistently revealed unexpected and potent activity against Coronaviridae. Key milestones in this strategic pivot include:

  • 2015-2016: Preclinical Cross-Reactivity Evidence: Early screening showed (R)-Remdesivir inhibited SARS-CoV and MERS-CoV replication in human airway epithelial cell cultures with low micromolar EC₅₀ values (~0.07-0.3 μM). Crucially, it demonstrated significant prophylactic and therapeutic efficacy in mouse models of SARS-CoV and MERS-CoV infection, reducing viral lung titers, improving pulmonary function, and mitigating lung pathology [1] [3] [7]. This activity was mechanistically linked to its inhibition of the conserved coronavirus RdRp [1] [3].
  • 2017-2019: MERS-CoV Animal Model Validation: A landmark study demonstrated that intravenous (R)-Remdesivir administration initiated post-infection (prophylactic, 24h post-infection, or therapeutic, 12h post-symptom onset) significantly reduced viral replication, prevented lung pathology, and improved clinical outcomes in a non-human primate model of MERS-CoV infection [3]. This provided compelling in vivo proof-of-concept for coronavirus efficacy beyond cell culture.
  • January 2020: Rapid Response to SARS-CoV-2: Upon identification of SARS-CoV-2 and recognition of its genetic similarity to SARS-CoV (~79% genome identity) and shared reliance on RdRp, (R)-Remdesivir was immediately prioritized as a leading therapeutic candidate. In vitro studies confirmed its potent inhibition of SARS-CoV-2 replication in multiple cell lines (Vero E6, human airway cells) with EC₅₀ values consistently below 1 μM [1] [3] [6]. This rapid validation leveraged the existing knowledge base from prior coronavirus research.
  • Combinatorial Strategies: Recognizing COVID-19 as both a viral infection and an immune-mediated inflammatory syndrome, research explored combining (R)-Remdesivir with immunomodulatory agents. The combination with baricitinib (a Janus kinase inhibitor) demonstrated significant clinical synergy. Compared to (R)-Remdesivir alone, the combination accelerated recovery time by approximately 8 days and reduced mortality in hospitalized patients by targeting both viral replication (RdRp inhibition) and the damaging host inflammatory response (JAK/STAT pathway inhibition) [2] [8]. Similarly, combinations with dexamethasone showed reduced mortality versus dexamethasone alone [8] [9].

This repurposing pathway highlights the strategic value of developing broad-spectrum antivirals against conserved viral targets. Knowledge gained from filovirus research provided the chemical, biological, and safety foundation enabling the rapid deployment of (R)-Remdesivir against the novel SARS-CoV-2 [1] [3] [7].

Collaborative Frameworks in Antiviral Discovery: Gilead-CDC-USAMRIID Synergies

The discovery and development of (R)-Remdesivir were fundamentally enabled by a robust tripartite collaboration between academia, government research institutions, and the pharmaceutical industry. This partnership, primarily involving Gilead Sciences, the U.S. Centers for Disease Control and Prevention (CDC), and the U.S. Army Medical Research Institute of Infectious Diseases (USAMRIID), exemplified a synergistic approach to addressing high-threat viral pathogens:

  • Foundation & Objective (Pre-2014): The collaboration originated from a shared mandate to identify therapeutic countermeasures against RNA viruses with high pandemic potential and significant biodefense concerns, including filoviruses (Ebola, Marburg) and coronaviruses (SARS, MERS) [3] [6]. Gilead contributed its extensive nucleoside chemistry and prodrug expertise and high-throughput screening capabilities. The CDC and USAMRIID provided critical virological expertise, access to high-containment BSL-4 laboratories for working with live Ebola and other highly pathogenic viruses, and established in vitro and in vivo disease models essential for efficacy and safety testing [3] [6].
  • Compound Screening & Optimization (2014-2015): A library of approximately 1,000 small molecules, heavily focused on nucleotide analogs and their prodrugs, was collaboratively assembled and screened against Ebola virus during the 2014 outbreak. This screening identified GS-441524 and its phosphoramidate prodrug (R)-Remdesivir (GS-5734) as highly potent inhibitors of Ebola replication in vitro (IC₅₀ ≈ 100 nM). Crucially, (R)-Remdesivir demonstrated significant efficacy in non-human primate models of Ebola virus disease, while GS-441524 was inactive in vivo, validating the prodrug strategy [3] [6].
  • Expanded Profiling & Mechanistic Studies (2015-2019): Leveraging the collaborative framework, (R)-Remdesivir's activity was rapidly evaluated against other virus families within the CDC's and USAMRIID's research portfolios. This led to the pivotal discovery of its broad-spectrum activity against coronaviruses (MERS, SARS), paramyxoviruses (Nipah, RSV), and flaviviruses, as well as the elucidation of its delayed chain termination mechanism against diverse RdRps [1] [3] [4]. USAMRIID's non-human primate model was instrumental in demonstrating in vivo efficacy against MERS-CoV [3].
  • Pandemic Response & Real-World Evidence (2020-Present): This established collaboration framework proved indispensable during the COVID-19 pandemic. Existing relationships and shared knowledge allowed for the immediate evaluation of (R)-Remdesivir against SARS-CoV-2 in vitro and in accelerated clinical trials. Furthermore, the network facilitated ongoing research into its activity against emerging variants and exploration of synergistic combinations (e.g., with baricitinib) [2] [6] [8]. Post-authorization, collaborative efforts continue to generate real-world evidence on treatment outcomes, including in specific immunocompromised populations [8].

Table 2: Key Milestones in the Gilead-CDC-USAMRIID Collaboration for (R)-Remdesivir

TimeframePhaseGilead ContributionCDC/USAMRIID ContributionKey Outcome
Pre-2014Foundation & Target IDNucleoside/Prodrug Chemistry; Compound LibrariesVirology Expertise; BSL-4 Capability; Pandemic Threat AssessmentEstablished collaborative framework for BSAA development against priority pathogens.
2014-2015Ebola Screening & Lead IDHigh-throughput Screening; Prodrug Optimization (GS-5734)BSL-4 In Vitro EBOV Assays; In Vivo NHP EBOV ModelIdentification & validation of (R)-Remdesivir as potent EBOV therapeutic.
2015-2017Broad-Spectrum ProfilingCompound Supply; Mechanistic Studies (RdRp)In Vitro & In Vivo Testing (MERS-CoV, SARS-CoV, MARV etc.)Discovery of potent coronavirus inhibition; Proof-of-concept in MERS-CoV NHP model.
Jan-Apr 2020SARS-CoV-2 ResponseRapid In Vitro Testing; Clinical Trial Protocol DevelopmentSARS-CoV-2 Isolate & Characterization; Preclinical Data SharingConfirmed in vitro efficacy vs SARS-CoV-2; Accelerated clinical trial initiation.
2020-OngoingClinical & Combo ResearchClinical Trial Execution (ACTT-1 etc.); Combination StudiesResearch on Variants; Immunomodulatory Combo Concepts (e.g., JAKi)EUA/FDA Approval; Demonstrated synergy with baricitinib; Ongoing RWE generation.

Source: Synthesized from [3] [6] [8]

This model demonstrates how pre-existing, mission-driven partnerships between public health agencies, the military research sector, and industry can dramatically accelerate the identification, validation, and deployment of medical countermeasures against emerging viral threats. The shared resources, expertise, and infrastructure were critical in transforming a nucleoside chemistry concept into a globally deployed therapeutic [3] [6].

Properties

CAS Number

1911578-75-0

Product Name

(R)-Remdesivir

IUPAC Name

2-ethylbutyl 2-[[[5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate

Molecular Formula

C27H35N6O8P

Molecular Weight

602.6

InChI

InChI=1S/C27H35N6O8P/c1-4-18(5-2)13-38-26(36)17(3)32-42(37,41-19-9-7-6-8-10-19)39-14-21-23(34)24(35)27(15-28,40-21)22-12-11-20-25(29)30-16-31-33(20)22/h6-12,16-18,21,23-24,34-35H,4-5,13-14H2,1-3H3,(H,32,37)(H2,29,30,31)

InChI Key

RWWYLEGWBNMMLJ-UHFFFAOYSA-N

SMILES

CCC(CC)COC(=O)C(C)NP(=O)(OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4

Canonical SMILES

CCC(CC)COC(=O)C(C)NP(=O)(OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.